molecular formula C15H12O7 B12420093 Taxifolin-d3

Taxifolin-d3

Cat. No.: B12420093
M. Wt: 307.27 g/mol
InChI Key: CXQWRCVTCMQVQX-ITVQBTCSSA-N
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Description

Taxifolin-d3, also known as (+)-dihydroquercetin-d3, is a deuterated form of taxifolin, a flavonoid compound. Taxifolin is a naturally occurring flavanonol found in various plants such as Douglas fir, Siberian larch, and milk thistle. It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taxifolin-d3 can be synthesized through the deuteration of taxifolin. One common method involves the use of deuterated reagents in the hydrogenation process. The synthesis typically starts with quercetin, which undergoes catalytic hydrogenation in the presence of deuterium gas to produce this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of taxifolin from natural sources followed by deuteration. The extraction process includes the use of solvents such as ethanol or methanol to isolate taxifolin from plant materials. The isolated taxifolin is then subjected to deuteration using deuterium gas under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Taxifolin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed

    Oxidation: Formation of o-quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

Taxifolin-d3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.

    Myricetin: A flavonoid with strong antioxidant and anti-inflammatory activities.

Uniqueness of Taxifolin-d3

This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated taxifolin. The deuterium atoms in this compound provide resistance to metabolic degradation, resulting in prolonged activity and improved therapeutic potential .

Properties

Molecular Formula

C15H12O7

Molecular Weight

307.27 g/mol

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D

InChI Key

CXQWRCVTCMQVQX-ITVQBTCSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

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